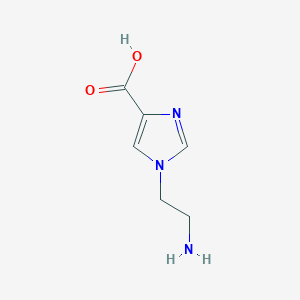

1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

1-(2-aminoethyl)imidazole-4-carboxylic acid |

InChI |

InChI=1S/C6H9N3O2/c7-1-2-9-3-5(6(10)11)8-4-9/h3-4H,1-2,7H2,(H,10,11) |

InChI Key |

JUTGNBYCPSTKOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CN1CCN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization of Imidazole-4-carboxylic Acid Derivatives

One common approach involves starting from imidazole-4-carboxylic acid or its derivatives and introducing the 2-aminoethyl substituent at the N1 position through amide bond formation or alkylation.

Amide Coupling Using Carbodiimide Chemistry:

Reaction of 1H-imidazole-4-carboxylic acid derivatives with 2-aminoethyl amine in the presence of coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and additives like benzotriazol-1-ol (HOBt) in solvents such as dichloromethane or N,N-dimethylformamide (DMF).

Typical conditions: room temperature to 60°C, reaction times ranging from 0.75 hours to several days depending on substrate and scale.

Work-up includes extraction, washing with aqueous bases or brine, drying, and purification by column chromatography or recrystallization.

Example yields reported in related imidazole carboxylic acid amide syntheses range from 50% to 70%.

| Parameter | Typical Conditions |

|---|---|

| Coupling agents | EDC, DCC (dicyclohexylcarbodiimide) |

| Additives | HOBt, triethylamine |

| Solvents | Dichloromethane, DMF |

| Temperature | 20°C to 60°C |

| Reaction time | 0.75 h to 120 h |

| Purification | Chromatography, recrystallization |

| Yield | 50-70% (varies by substrate and scale) |

Cycloaddition and Imidoyl Chloride Intermediates

A sophisticated synthetic route involves the construction of the imidazole ring bearing the carboxylic acid and aminoethyl substituents through cycloaddition reactions between α-isocyanoacetate esters and imidoyl chloride intermediates.

-

Preparation of imidoyl chlorides from corresponding amides derived from acyl chlorides and aniline derivatives.

Cycloaddition with ethyl isocyanoacetate to form imidazole-4-carboxylate esters.

Hydrolysis or further functional group transformations to yield the carboxylic acid derivative.

Introduction of the aminoethyl group can be achieved by subsequent substitution or amide bond formation.

This method offers versatility in substituent variation and has been reported to yield pure imidazole carboxylic acid derivatives efficiently.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Amide formation | Acyl chloride + aniline derivative | Amide intermediate |

| Imidoyl chloride formation | Chlorination of amide | Imidoyl chloride intermediate |

| Cycloaddition | Ethyl isocyanoacetate + imidoyl chloride | Imidazole-4-carboxylate esters |

| Hydrolysis/functionalization | Acid/base hydrolysis, substitution | 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid |

Catalytic Synthesis via Inorganic Salt Composite Catalysts

A patent describes a catalytic synthetic method for 1H-imidazole-4-carboxylic acid derivatives, which can be adapted for the target compound.

-

Starting from acetyl glycine ethyl ester, reaction with sodium ethylate and ethyl formate in acetic acid methyl ester solvent to form 2-sulfhydryl-4-imidazole-ethyl formate.

Catalytic oxidation and desulfurization using an inorganic salt composite catalyst composed of barium sulfate, ferric nitrate, and iron sulfate prepared by calcination.

Hydrolysis of the ester intermediate with potassium hydroxide solution to yield the imidazole-4-carboxylic acid.

Subsequent functionalization to introduce the aminoethyl group at N1 position.

Advantages include mild conditions (25-70°C), use of heterogeneous catalysts, and potential for scale-up.

| Step | Conditions/Materials | Notes |

|---|---|---|

| Formation of imidazole ester | Acetyl glycine ethyl ester + sodium ethylate + ethyl formate in methyl acetate | Enolization and cyclization |

| Catalytic oxidation | Inorganic salt composite catalyst at 70°C | Catalyst: BaSO4, Fe(NO3)3, FeSO4 |

| Hydrolysis | 2% KOH solution, room temperature | Yields imidazole-4-carboxylic acid |

| Aminoethyl substitution | Post-hydrolysis functionalization | Requires further optimization |

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|---|

| Amide Coupling (Carbodiimide) | EDC, HOBt, triethylamine, 2-aminoethyl amine | 20-60°C, 0.75-120 h | Straightforward, mild conditions | Long reaction times, purification complexity | 50-70% |

| Cycloaddition via Imidoyl Chlorides | Acyl chloride, aniline, ethyl isocyanoacetate | Multi-step, 25-80°C | Versatile, allows structural variation | Multi-step, requires intermediate preparation | Moderate to high |

| Catalytic Synthesis with Inorganic Salt Catalyst | Acetyl glycine ethyl ester, sodium ethylate, BaSO4/Fe catalysts | 25-70°C, heterogeneous catalysis | Mild, scalable, environmentally friendly | Requires catalyst preparation, multi-step | Not fully reported |

Research Findings and Perspectives

Literature indicates that direct amide coupling remains the most accessible method for laboratory-scale synthesis of this compound, with well-established protocols and commercially available reagents.

Cycloaddition methods provide a powerful synthetic tool for generating diverse imidazole derivatives but may require more synthetic expertise and intermediate handling.

The catalytic method using inorganic salt composite catalysts represents an innovative approach with potential industrial application due to mild conditions and catalyst recyclability, though it demands further development for direct aminoethyl substitution.

No single method is universally superior; selection depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

Substitution: The aminoethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce aminoethyl-imidazole derivatives.

Scientific Research Applications

1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic Acid

- Molecular Formula : C₁₀H₇ClN₂O₂

- Key Differences: Replaces the aminoethyl group with a 4-chlorophenyl ring.

- Properties : Increased hydrophobicity due to the aromatic Cl substituent, which enhances membrane permeability but reduces solubility in aqueous media. Commonly used in ligand design for metal-organic frameworks .

1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic Acid

- Molecular Formula : C₁₀H₇FN₂O₂

- Applications : Investigated in kinase inhibition studies due to fluorine’s ability to modulate binding affinity .

Alkyl-Substituted Analogues

1-(2-Carboxyethyl)-1H-imidazole 3-Oxide

1-Methyl-4-[(1-Methyl-1H-imidazole-2-carbonyl)amino]-1H-pyrrole-2-carboxylic Acid

- Molecular Formula : C₁₁H₁₃N₃O₃

- Key Differences : Pyrrole-imidazole hybrid with an amide linker.

- Applications : Explored in multitarget drug design due to dual heterocyclic pharmacophores .

Heterocyclic-Fused Analogues

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic Acid

- Molecular Formula : C₁₃H₁₅N₅O₂

- Key Differences : Pyrimidine ring fused to imidazole via a cyclopropyl group.

- Properties : The extended π-system improves stacking interactions in nucleic acid targeting .

Physicochemical and Functional Comparisons

Biological Activity

1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid, often encountered as its hydrochloride salt, is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is a five-membered aromatic heterocyclic structure containing two nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 178.61 g/mol. The presence of both an aminoethyl side chain and a carboxylic acid group enhances its solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies show it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, preliminary tests have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.025 | Strong |

| Escherichia coli | 0.020 | Strong |

| Candida albicans | 0.030 | Moderate |

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been highlighted in various studies. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, similar to other imidazole derivatives. The mechanism may involve the inhibition of NF-κB pathways, which are crucial in inflammatory responses .

Target Interactions

This compound interacts with biological targets through several proposed mechanisms:

- Inhibition of Enzymes : It may inhibit specific enzymes involved in microbial resistance and inflammation.

- Modulation of Signaling Pathways : The compound is thought to interfere with signaling pathways that lead to inflammation, particularly through the NF-κB pathway.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Research has shown that modifications to the imidazole ring or the aminoethyl side chain can significantly influence its biological activity.

| Modification | Effect |

|---|---|

| Methyl substitution on imidazole ring | Increased antimicrobial potency |

| Alteration of carboxylic acid group | Enhanced anti-inflammatory effects |

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the compound against a panel of bacterial strains, revealing that it effectively inhibited growth at low concentrations, particularly against resistant strains like MRSA.

- Anti-inflammatory Research : Another study focused on its effects on human cell lines exposed to inflammatory stimuli. Results indicated a significant reduction in cytokine production when treated with this compound, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves:

- Imidazole ring formation : Cyclization of 1,2-diamines with α-halo ketones/aldehydes under acidic conditions (e.g., ZnCl₂ catalysis) .

- Aminoethyl group introduction : Nucleophilic substitution using 2-chloroethylamine or reductive amination of imidazole-4-carbaldehyde with ethylenediamine .

- Carboxylic acid protection/deprotection : Use tert-butyl esters for temporary protection to avoid side reactions during alkylation .

Q. Critical Factors :

- pH control during cyclization (optimal pH 4–6) minimizes byproducts .

- Temperature : Higher temps (80–100°C) improve substitution efficiency but may degrade sensitive intermediates .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance ring closure yield by 20–30% compared to uncatalyzed reactions .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

Q. What are the key physicochemical properties (e.g., solubility, pKa) critical for experimental design?

Methodological Answer:

Advanced Research Questions

Q. How can researchers optimize substituent groups to enhance biological activity based on structure-activity relationships (SAR)?

Methodological Answer:

-

Substituent screening : Compare analogs (e.g., phenyl, pyrimidinyl) using enzymatic IC₅₀ assays. For example:

Analog (R-group) IC₅₀ (Xanthine Oxidase) Similarity Index 4-Cyanophenyl 12 µM 0.92 2-Pyridinyl 18 µM 0.89 6-Methyl-2-pyridinyl 8 µM 0.95 -

Key modifications :

Q. What computational approaches predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways (e.g., nucleophilic substitution barriers) .

- Molecular docking : AutoDock Vina screens binding modes with xanthine oxidase (PDB: 1N5X). Key interactions:

- Carboxylic acid with Arg880 (salt bridge).

- Imidazole NH with Glu802 (H-bond) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to address contradictions in enzymatic activity data across studies?

Methodological Answer:

- Troubleshooting steps :

- Assay standardization : Use identical buffer (e.g., Tris-HCl pH 7.5 vs. phosphate) to control ionic strength effects .

- Enzyme source validation : Commercial vs. recombinant enzymes may vary in post-translational modifications .

- Data normalization : Report IC₅₀ relative to positive controls (e.g., allopurinol for xanthine oxidase) .

- Case example : Discrepancies in IC₅₀ (12–25 µM) resolved by pre-incubating enzyme with cofactors (FAD) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis (amines may release volatile byproducts) .

- Spill management : Neutralize with 10% acetic acid, then absorb with vermiculite .

- Waste disposal : Collect in sealed containers labeled "organic amine waste" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.